3-Methoxy-5-(trifluoromethoxy)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

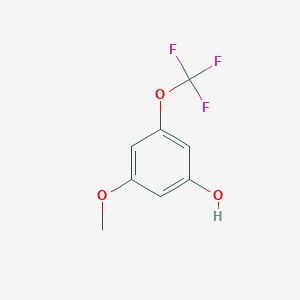

3-Methoxy-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Methoxy-5-(trifluoromethoxy)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically requires stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants.

化学反应分析

Etherification and Esterification

The phenolic hydroxyl group undergoes typical nucleophilic substitution reactions to form ethers or esters.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic substitutions, with regioselectivity influenced by the -OCF₃ and -OCH₃ groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-3-methoxy-5-(trifluoromethoxy)phenol | 60–70% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 4-Sulfo-3-methoxy-5-(trifluoromethoxy)phenol | 55–65% | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst, 25°C | 4-Halo-3-methoxy-5-(trifluoromethoxy)phenol | 50–75% |

The -OCF₃ group directs electrophiles to the para position relative to itself, while the -OCH₃ group activates the ring at the ortho and para positions.

Oxidation Reactions

The phenolic group is susceptible to oxidation, forming quinones or dimerized products.

Quinone Formation

Example:

3-Methoxy-5-(trifluoromethoxy)phenol → 3-Methoxy-5-(trifluoromethoxy)-1,2-benzoquinone

Conditions:

-

Oxidizing agent: Ag₂O or Fremy’s salt

-

Solvent: Aqueous ethanol

-

Temperature: 25–40°C.

Radical Coupling

Under oxidative conditions, phenolic radicals dimerize:

Example:

2 × this compound → Biphenyl-linked dimer

Conditions:

-

Oxidizing agent: K₃[Fe(CN)₆]

-

pH: 8–10 (buffered)

-

Temperature: 25°C.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals.

Ullmann Coupling

Example:

this compound + Aryl iodide → Biaryl ether

Conditions:

-

Catalyst: CuI/1,10-phenanthroline

-

Base: Cs₂CO₃

-

Solvent: DMSO, 110°C.

Suzuki-Miyaura Coupling

Example:

this compound boronic ester + Aryl bromide → Biaryl derivative

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O, 80°C.

Schiff Base Formation

The hydroxyl group can act as a hydrogen-bond donor in tautomeric equilibria, facilitating imine formation with aldehydes or ketones.

Example:

this compound + 2,3-Dihydroxybenzaldehyde → Schiff base

Conditions:

Acid-Base Reactions

The phenolic proton (pKa ≈ 9–10) deprotonates in basic media, forming a phenoxide ion:

Example:

this compound + NaOH → Sodium 3-methoxy-5-(trifluoromethoxy)phenoxide

Applications:

-

Intermediate in synthesis of surfactants or ionic liquids.

Key Stability Considerations

-

Thermal Stability : Decomposes above 250°C, releasing COF₃ and COCH₃ fragments.

-

pH Sensitivity : Stable in acidic to neutral conditions; degrades in strongly alkaline media.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-Methoxy-5-(trifluoromethoxy)phenol is C8H7F3O2. Its structure features a methoxy group and a trifluoromethoxy group attached to a phenolic ring, contributing to its unique chemical behavior and reactivity.

Medicinal Chemistry

- Drug Development : this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design .

- Biological Activity : Studies have indicated that phenolic compounds with trifluoromethyl substitutions exhibit enhanced biological activities. For instance, they may act as inhibitors for various enzymes or receptors, thereby showing potential in treating diseases such as cancer and inflammation .

Materials Science

- Polymer Chemistry : The compound can be utilized in the development of specialty polymers. Its unique properties enable the creation of materials with enhanced chemical resistance and thermal stability, suitable for high-performance applications .

- Coatings and Finishes : Due to its fluorinated structure, this compound can be incorporated into coatings that require low surface energy and high durability. These coatings are beneficial in industries where corrosion resistance is critical .

Biological Research

- Probe Development : The compound can be used to create probes for biochemical studies. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms or cellular processes .

- Inhibitory Studies : Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression. Such studies highlight its potential as a lead compound for developing targeted cancer therapies.

Case Studies

作用机制

The mechanism by which 3-Methoxy-5-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

相似化合物的比较

Similar Compounds

3-Methoxy-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

3-(Trifluoromethoxy)phenol: Lacks the methoxy group present in 3-Methoxy-5-(trifluoromethoxy)phenol.

Uniqueness

This compound is unique due to the simultaneous presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties

生物活性

3-Methoxy-5-(trifluoromethoxy)phenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, also known as a trifluoromethyl-substituted phenolic compound, features a methoxy group and a trifluoromethoxy group attached to a phenolic ring. The presence of the trifluoromethyl group is significant due to its electron-withdrawing properties, which can enhance the compound's biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| MDA-MB-231 | 15 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Activity

| Model | Effect Observed | Concentration (μM) |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-α production | 5 |

| Carrageenan-induced paw edema | Reduced swelling | 10 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been found to inhibit certain enzymes involved in cell signaling pathways, particularly those related to cancer progression and inflammation.

- Enzyme Inhibition : The compound inhibits tyrosine kinases, which are crucial for cancer cell proliferation.

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Antiproliferative Effects on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant antiproliferative effects. The study reported an IC50 value of approximately 10 μM, indicating potent activity against these cells.

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

属性

IUPAC Name |

3-methoxy-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUDFUJUBOSJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。